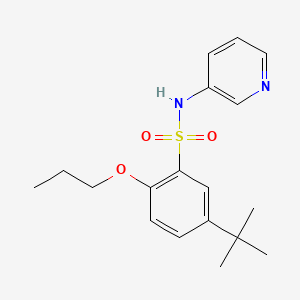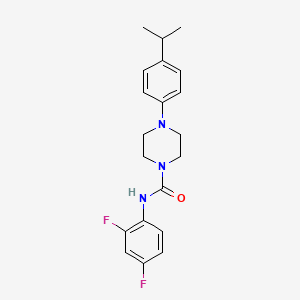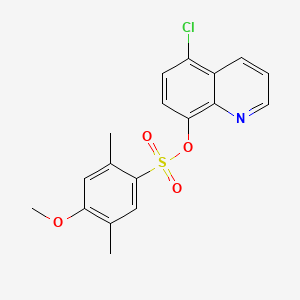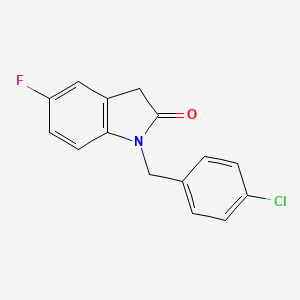![molecular formula C21H27N7O2 B13370460 N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B13370460.png)
N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine: is a complex organic compound that features a triazine ring substituted with morpholine groups and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Morpholine Groups: The triazine core is then substituted with morpholine groups using nucleophilic substitution reactions.
Attachment of the Indole Moiety: The final step involves the attachment of the indole moiety to the triazine core through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The triazine and indole moieties play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine: can be compared with other triazine and indole derivatives.
4-Methoxyphenethylamine: Another compound with a similar structure but different functional groups.
4,4’-Difluorobenzophenone: A compound with a different core structure but similar functional applications.
Uniqueness
The uniqueness of this compound lies in its combination of the triazine and indole moieties, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C21H27N7O2 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H27N7O2/c1-2-4-18-17(3-1)16(15-23-18)5-6-22-19-24-20(27-7-11-29-12-8-27)26-21(25-19)28-9-13-30-14-10-28/h1-4,15,23H,5-14H2,(H,22,24,25,26) |
InChI-Schlüssel |
UPWIIBKKTFUJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCC3=CNC4=CC=CC=C43)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370389.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13370391.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370392.png)
![6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370400.png)
![2-(1-{2-[2-(2-Oxo-2-phenylethylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1-phenylethanone](/img/structure/B13370408.png)
![5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13370411.png)
![5-methoxy-2-methyl-1-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}pyridin-4(1H)-one](/img/structure/B13370433.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13370437.png)



![5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13370456.png)

